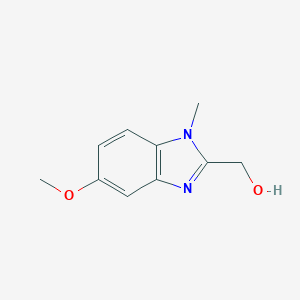

![molecular formula C20H23N3O2 B368373 N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920115-71-5](/img/structure/B368373.png)

N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, allowing it to easily interact with the biopolymers of living systems . This similarity to natural molecules has led to the preparation of derivatives that can be utilized in medicinal chemistry .

Synthesis Analysis

Benzimidazole is commercially available and its synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program is used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Chemical Reactions Analysis

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities . For example, 2-aminobenzimidazoles have proved useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts . Some 2-aminobenzimidazoles displayed an appreciable antimicrobial effect .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For instance, the acquired FT-IR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound’s fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .作用機序

The mechanism of action of N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been found to inhibit the activity of several kinases, including JNK, ERK, and p38, which are involved in the regulation of cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of viral polymerases, which are essential for viral replication.

Biochemical and Physiological Effects:

This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. It has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the regulation of inflammation. This compound has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is its broad range of biological activities, which makes it a potentially useful tool for studying various biological processes. It is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective compound for use in lab experiments. However, one limitation of this compound is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain applications, such as drug discovery.

将来の方向性

There are several potential future directions for research on N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide. One area of interest is the development of more potent derivatives of this compound that exhibit enhanced biological activities. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug discovery. Additionally, the potential applications of this compound in the treatment of viral infections, such as influenza and COVID-19, warrant further investigation. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

合成法

N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide can be synthesized through a multistep process that involves the reaction of 2-furylcarboxylic acid with thionyl chloride to form 2-furylcarboxylic acid chloride. The resulting compound is then reacted with 1-(cyclohexylmethyl)benzimidazole to form this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

科学的研究の応用

N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to induce apoptosis in cancer cells. This compound has also been found to inhibit the replication of several viruses, including influenza A and B viruses, herpes simplex virus type 1, and respiratory syncytial virus. Due to its broad range of biological activities, this compound has potential applications in various fields of scientific research, including drug discovery, immunology, and virology.

特性

IUPAC Name |

N-[[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNNHHLHGXEMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368316.png)

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)

![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)

![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)

![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)